1-Cyclopropyl-2-methyl-5-oxoproline

Description

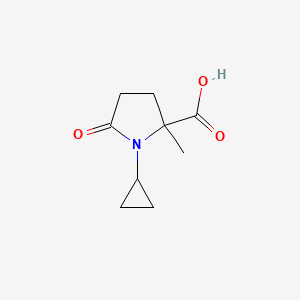

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-2-methyl-5-oxopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-9(8(12)13)5-4-7(11)10(9)6-2-3-6/h6H,2-5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MROMYCSOSHTFJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)N1C2CC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Interactions and Biological Mechanisms of Action for 1 Cyclopropyl 2 Methyl 5 Oxoproline Analogues

Enzymatic Bioactivation Pathways Involving the Cyclopropyl (B3062369) Ring

The cyclopropyl ring, while often used in medicinal chemistry to enhance metabolic stability, can also be a site of metabolic activity, leading to the formation of reactive species. acs.org This bioactivation is a critical consideration in the development of drugs containing this moiety.

The metabolism of compounds containing a cyclopropylamine (B47189) group can proceed via oxidation by cytochrome P450 (CYP) enzymes, a superfamily of enzymes primarily found in the liver that are crucial for drug metabolism. hyphadiscovery.comyoutube.com This process does not always lead to simple detoxification. In certain cases, CYP-mediated oxidation can result in the opening of the strained cyclopropane (B1198618) ring, generating highly reactive intermediates. hyphadiscovery.com

One proposed mechanism involves an initial one-electron oxidation at the nitrogen of the cyclopropylamine, which is followed by the cleavage of the cyclopropane ring. nih.govacs.org This scission can produce reactive species capable of interacting with cellular components. An alternative pathway involves the formation of a carbinolamine intermediate through a conventional C-hydroxylation mechanism, which can also lead to ring-opening or N-dealkylation. nih.gov

A notable example of this bioactivation is seen with the fluoroquinolone antibiotic trovafloxacin, which contains a cyclopropylamine moiety. Its associated hepatotoxicity is linked to oxidation by CYP1A2, which forms reactive ring-opened intermediates that can covalently bind to liver proteins. hyphadiscovery.com Similarly, a series of hepatitis C NS5B inhibitors featuring a cyclopropyl group were found to undergo NADPH-dependent oxidation, forming both hydroxylated metabolites and reactive intermediates that were subsequently trapped as glutathione (B108866) conjugates. hyphadiscovery.com

The reactive electrophilic metabolites generated from CYP450-mediated ring-opening are susceptible to attack by nucleophilic biological macromolecules. hyphadiscovery.comnih.gov A primary defense mechanism against such reactive species is conjugation with glutathione (GSH), a tripeptide that plays a central role in cellular detoxification. nih.govnih.gov This reaction is often catalyzed by the enzyme family of glutathione S-transferases (GSTs). nih.gov

The thiol group (-SH) of the cysteine residue in glutathione is a strong nucleophile that reacts with the electrophilic centers of the reactive metabolites. nih.govedx.org This conjugation forms a more polar, water-soluble glutathione S-conjugate, which is less toxic and can be more readily eliminated from the body through renal or biliary excretion. encyclopedia.pub

The detection of glutathione conjugates in metabolic studies of cyclopropyl-containing compounds is a strong indicator that bioactivation and the formation of reactive metabolites have occurred. hyphadiscovery.com For instance, studies with hepatitis C NS5B inhibitors containing a cyclopropyl group revealed the formation of multiple GSH conjugates, confirming the propensity of this structural motif to form reactive species under certain metabolic conditions. hyphadiscovery.com This process, while typically a detoxification pathway, highlights the initial bioactivation event that produced the reactive substrate. nih.gov

Biological Target Identification and Validation Studies

Analogues of 1-cyclopropyl-2-methyl-5-oxoproline are designed to interact with specific biological targets, primarily enzymes and receptors, to elicit a therapeutic effect. Understanding the precise mechanisms of these interactions is key to optimizing potency and selectivity.

The cyclopropyl group is a valuable design element for enzyme inhibitors, enhancing potency by providing a conformationally constrained structure that can lead to a more entropically favorable binding to the target's active site. acs.orgnih.gov In some cases, the cyclopropyl ring itself can participate directly in the inhibition mechanism, leading to the formation of mechanism-based or suicide inhibitors, where the inhibitor forms a covalent bond with the enzyme after being activated by the enzyme's own catalytic action. youtube.com

The inactivation of cytochrome P450 enzymes by certain cyclopropylamines has been attributed to a mechanism involving initial oxidation followed by scission of the cyclopropane ring, which leads to covalent modification of the enzyme. nih.govacs.org More recent and detailed insights come from the study of broad-spectrum inhibitors of coronavirus 3C-like proteases (3CLpro). In these inhibitors, a cyclopropyl group serves to optimize potency by exploiting favorable interactions within the enzyme's active site. nih.gov These aldehyde-based inhibitors function by forming a covalent adduct with the catalytic cysteine residue in the protease active site. The judicious placement of the cyclopropyl group enhances this interaction, leading to highly potent inhibition. nih.gov

High-resolution X-ray crystallography has provided detailed insights into how cyclopropyl-containing inhibitors bind to their protein targets. nih.gov Studies on inhibitors of SARS-CoV-2 3CLpro have shown that the cyclopropyl moiety can access and establish favorable hydrophobic and hydrogen-bonding interactions within the S4 subsite of the enzyme's active site. nih.gov

The orientation of the cyclopropyl group and its substituents within this pocket is critical for potency. For example, in a series of inhibitors, the orientation of an attached aryl ring—either directed toward the S4 subsite pocket or positioned over a nearby hydrophobic ridge—significantly influenced interactions with key residues like Gln 189. nih.gov Similarly, attaching a cyclohexyl group to the cyclopropyl moiety allowed the inhibitor to position itself deep within the S4 subsite, maximizing contact with nonpolar and polar residues. nih.gov These specific interactions underscore the role of the cyclopropyl fragment in providing a rigid scaffold that can be precisely decorated to optimize binding affinity and inhibitory activity. nih.gov

| Inhibitor | Key Feature | Observed Interaction in S4 Subsite | Notable Residue Contact |

|---|---|---|---|

| 5c | Aryl ring on cyclopropyl | Aryl ring directed toward the S4 subsite pocket | Strong H-bond with Gln 189 |

| 1c | Aryl ring on cyclopropyl | Aryl ring positioned over hydrophobic ridge | Interaction with Gln 189 absent |

| 15d | Cyclohexyl on cyclopropyl | Cyclohexyl group positioned deep within the S4 subsite | Extensive hydrophobic interactions |

| 16d | Methylene (B1212753) linker between cyclopropyl and cyclohexyl | Cyclohexyl ring rotated approx. 90° relative to 15d | Altered hydrophobic contacts |

Modulation of Receptor Function (e.g., Cannabinoid Receptors, Opioid Receptors, NMDA Receptors) by Oxoproline/Cyclopropyl Containing Ligands

Structural motifs present in this compound are also found in ligands that modulate the function of key neurotransmitter receptors.

Cannabinoid Receptors: The endocannabinoid system, which includes the CB1 and CB2 receptors, is a significant drug target. nih.gov While direct modulation by oxoproline-containing ligands is not extensively documented, compounds with a cyclopropyl moiety have been shown to interact with these receptors. A comprehensive screening of clinically relevant opioids revealed that buprenorphine, which contains an N-cyclopropylmethyl group, exhibits weak binding affinity for the CB1 receptor and functions as a low-potency inverse agonist. plos.org

Opioid Receptors: The N-cyclopropylmethyl group is a classic structural feature in many potent ligands for mu (MOR), kappa (KOR), and delta (DOR) opioid receptors. nih.govnih.govresearchgate.net This substituent is often associated with mixed agonist-antagonist or partial agonist activity. Buprenorphine, for example, is a MOR partial agonist and KOR antagonist. nih.gov Other synthesized ligands with this moiety have been developed as highly selective and potent KOR agonists or MOR antagonists. nih.govresearchgate.net The rigid structure imparted by the cyclopropyl group is crucial for defining the ligand's binding affinity and functional profile at the different opioid receptor subtypes. researchgate.net

| Compound | Receptor Target | Binding Affinity (Ki, nM) | Functional Activity | Reference |

|---|---|---|---|---|

| Buprenorphine | MOR/KOR/NOP | MOR: 0.5, KOR: 1.7, NOP: 1.8 | MOR Partial Agonist, KOR Antagonist | plos.org |

| NAQ | MOR | Sub-nanomolar | Antagonist / Low Efficacy Partial Agonist | nih.gov |

| SLL-039 | KOR | 0.47 | Selective Agonist | researchgate.net |

| BU08028 | MOR/DOR/KOR/NOP | <10 nM at all | Universal High-Affinity Ligand, Partial Agonist | nih.gov |

NMDA Receptors: The N-methyl-D-aspartate (NMDA) receptor is a critical ionotropic glutamate (B1630785) receptor for synaptic plasticity. nih.gov Its function can be modulated by compounds with cyclic structures that interact with the glycine (B1666218) co-agonist binding site. D-cycloserine, a cyclic amino acid analogue, acts as a partial agonist at this site. nih.gov Notably, research has also focused on 1-aminocyclopropanecarboxylic acid (ACPC), a compound that contains a cyclopropane ring and acts as a high-affinity full agonist at the same glycine site on the NMDA receptor. nih.gov This demonstrates that the cyclopropyl and related cyclic structures can be key pharmacophores for modulating NMDA receptor activity.

Interference with Key Cellular Processes (e.g., Cell Proliferation, Metabolic Homeostasis)

Elevated levels of 5-oxoproline in the body have been linked to metabolic acidosis, a condition where there is an excess of acid in the body fluids. This accumulation can occur due to certain inborn errors of metabolism or as an acquired disorder. hmdb.canih.gov 5-oxoproline is considered a metabotoxin, an endogenous metabolite that can have adverse health effects at high concentrations. hmdb.ca The accumulation of 5-oxoproline is associated with disruptions in glutathione metabolism. hmdb.ca Glutathione is a critical antioxidant, and its dysregulation can lead to oxidative stress, a state of imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects. There is evidence to suggest that 5-oxoproline can indeed induce oxidative stress in various cell types. researchgate.net

Given that this compound is a derivative of 5-oxoproline, it is plausible that its biological effects could be mediated through similar pathways. The introduction of the cyclopropyl and methyl groups may modulate its interaction with enzymes in the glutathione cycle or alter its transport and accumulation within cells, thereby influencing metabolic homeostasis and oxidative stress levels. However, without specific experimental data on this particular compound, this remains a scientifically informed hypothesis.

Comprehensive Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Comprehensive structure-activity relationship (SAR) studies specifically for this compound derivatives are not extensively documented in publicly accessible research. However, the broader class of pyroglutamic acid derivatives has been the subject of various medicinal chemistry efforts, providing a basis for understanding how structural modifications might influence biological activity. nih.govnih.govclockss.org

Pyroglutamic acid's rigid, cyclic structure makes it an attractive scaffold in drug design. clockss.orgresearchgate.net SAR studies on different series of pyroglutamic acid analogues have revealed that modifications at various positions on the pyroglutamic acid ring can lead to a range of biological activities, including antifungal, anti-inflammatory, and receptor antagonist effects. nih.govnih.gov

For instance, a series of L-pyroglutamic acid esters were synthesized and evaluated for their antifungal activity against Phytophthora infestans. The SAR study indicated that the nature of the ester group significantly influenced the antifungal potency.

| Compound | R Group (Ester) | EC50 (μg/mL) against P. infestans |

| 2d | 4-chlorobenzyl | 1.44 |

| 2j | 2,4-dichlorobenzyl | 1.21 |

| Azoxystrobin (Commercial Fungicide) | - | 7.85 |

| Data sourced from a study on L-pyroglutamic acid analogues. nih.gov |

In another study, pyroglutamic acid amides were investigated as antagonists of the P2X7 receptor, which is involved in pain and inflammation. The SAR of these compounds was explored by modifying the amide substituent, leading to the identification of potent antagonists. nih.gov

The specific contributions of the 1-cyclopropyl and 2-methyl groups of this compound to its biological profile can be hypothesized based on general medicinal chemistry principles. The cyclopropyl group is often introduced into drug candidates to enhance metabolic stability by blocking sites susceptible to oxidative metabolism. The 2-methyl group can provide steric bulk and influence the conformation of the pyroglutamic acid ring, potentially affecting its binding to biological targets.

A summary of the potential influence of these substituents is presented below:

| Substituent | Position | Potential Influence on Biological Activity |

| Cyclopropyl | 1 | May increase metabolic stability by preventing N-dealkylation. Can influence lipophilicity and cell permeability. |

| Methyl | 2 | Can provide steric hindrance, potentially enhancing selectivity for a biological target. May alter the conformational preference of the 5-oxoproline ring. |

It is important to underscore that these are predicted effects based on the known roles of these functional groups in other chemical series. Definitive SAR for this compound would require the synthesis and biological evaluation of a focused library of analogues.

Metabolic Fate and Biochemical Pathway Integration of 1 Cyclopropyl 2 Methyl 5 Oxoproline and Analogues

Role in Glutathione (B108866) Metabolism and the Gamma-Glutamyl Cycle

The gamma-glutamyl cycle is a pivotal pathway for glutathione synthesis and amino acid transport. nih.govnih.govresearchgate.net Central to this cycle is 5-oxoproline (pyroglutamic acid), a metabolite formed from the breakdown of gamma-glutamyl amino acids. nih.govnih.gov The presence of a cyclopropyl (B3062369) and a methyl group on the 5-oxoproline ring in 1-cyclopropyl-2-methyl-5-oxoproline suggests that this compound would likely intersect with the gamma-glutamyl cycle, albeit with potential modifications to its rate and mode of interaction with the cycle's enzymes.

The gamma-glutamyl cycle involves a series of enzymatic reactions. 5-oxoproline is a key intermediate in this cycle. nih.govtoxicologia.org.ar It is formed from gamma-glutamylcysteine (B196262) by gamma-glutamyl cyclotransferase and is subsequently converted to glutamate (B1630785) by the enzyme 5-oxoprolinase, a reaction that requires the hydrolysis of ATP. nih.gov This glutamate can then be used for glutathione synthesis.

Disruptions in this cycle can lead to an accumulation of 5-oxoproline. For instance, deficiencies in glutathione synthetase, the enzyme that catalyzes the final step of glutathione synthesis, can lead to an overproduction of gamma-glutamylcysteine, which is then shunted towards 5-oxoproline formation, resulting in a condition known as 5-oxoprolinuria. taylorandfrancis.com

The introduction of a cyclopropyl group at the N1 position and a methyl group at the C2 position of the 5-oxoproline ring would likely alter its recognition and processing by 5-oxoprolinase. The steric hindrance and altered electronic properties imparted by these substitutions may reduce the binding affinity of this compound for the active site of 5-oxoprolinase, potentially leading to its accumulation if it were formed in vivo.

Table 1: Key Enzymes in the Gamma-Glutamyl Cycle and Their Substrates

| Enzyme | Substrate(s) | Product(s) | Potential Influence of this compound |

| Gamma-Glutamylcysteine Synthetase | Glutamate, Cysteine, ATP | Gamma-Glutamylcysteine, ADP, Pi | Indirectly affected by potential downstream accumulation of the analogue. |

| Glutathione Synthetase | Gamma-Glutamylcysteine, Glycine (B1666218), ATP | Glutathione, ADP, Pi | A deficiency can lead to increased 5-oxoproline. taylorandfrancis.com The analogue itself is not a direct substrate. |

| Gamma-Glutamyl Transpeptidase | Glutathione, Amino Acid | Gamma-Glutamyl Amino Acid, Cysteinylglycine | Not a direct substrate. |

| Gamma-Glutamyl Cyclotransferase | Gamma-Glutamyl Amino Acid | 5-Oxoproline, Amino Acid | Precursor formation to the parent compound. |

| 5-Oxoprolinase | 5-Oxoproline, ATP, H₂O | Glutamate, ADP, Pi | The cyclopropyl and methyl groups on the analogue likely hinder its binding and catalysis. |

This table illustrates the established roles of key enzymes in the gamma-glutamyl cycle and speculates on the potential impact of the structural modifications present in this compound.

Glutathione is a cornerstone of the cellular antioxidant defense system, playing a crucial role in maintaining redox homeostasis. By participating in the detoxification of reactive oxygen species (ROS) and xenobiotics, glutathione protects cells from oxidative damage. Any interference with the gamma-glutamyl cycle, which is responsible for glutathione recycling and de novo synthesis, can have significant repercussions for cellular redox balance.

An accumulation of 5-oxoproline, which can occur due to disruptions in the gamma-glutamyl cycle, has been associated with metabolic acidosis. nih.govresearchgate.netnih.gov While the direct impact of this compound on redox homeostasis is not documented, its potential to inhibit 5-oxoprolinase could lead to an accumulation of the parent compound, 5-oxoproline, if it were endogenously produced. Furthermore, the metabolism of the cyclopropyl group itself can generate reactive intermediates. Cytochrome P450-mediated oxidation of cyclopropylamines can lead to ring-opened reactive species that can form adducts with cellular macromolecules, including glutathione, leading to its depletion and inducing oxidative stress. hyphadiscovery.com

Intermediacy within Central Carbon Metabolic Pathways (e.g., Tricarboxylic Acid Cycle)

The gamma-glutamyl cycle is intrinsically linked to central carbon metabolism through the amino acid glutamate. Glutamate, produced from the action of 5-oxoprolinase on 5-oxoproline, is a key anaplerotic substrate for the Tricarboxylic Acid (TCA) cycle, entering the cycle as α-ketoglutarate. Therefore, any disruption in the conversion of 5-oxoproline to glutamate could theoretically impact the pool of TCA cycle intermediates.

If this compound were to be metabolized to a glutamate analogue, this modified amino acid could potentially enter the TCA cycle. However, the presence of the cyclopropyl and methyl groups would likely necessitate further enzymatic modification before it could be utilized as a carbon source. The exact metabolic route and its efficiency would depend on the specificity of the enzymes involved in amino acid and keto acid metabolism.

Biotransformation Processes by Mammalian Enzymes (beyond P450)

While cytochrome P450 enzymes are major players in the metabolism of many xenobiotics, including cyclopropyl-containing compounds, other enzyme systems are also involved in biotransformation. hyphadiscovery.com For instance, flavin-containing monooxygenases (FMOs) can also mediate the oxidation of various substrates. hyphadiscovery.com

The metabolism of the cyclopropyl moiety can be complex. While often introduced into drug molecules to block oxidative metabolism and improve metabolic stability, the cyclopropyl ring can also be a site of bioactivation. hyphadiscovery.comnih.gov This can involve hydrogen atom abstraction to form a cyclopropyl radical, which can then undergo ring opening and subsequent reaction with nucleophiles like glutathione. nih.gov

The methyl group at the C2 position of this compound could also be a site for hydroxylation by various oxygenases.

Potential Metabolism by Microbiological Systems (e.g., Gut Microbiome)

The gut microbiome possesses a vast and diverse enzymatic repertoire capable of metabolizing a wide array of compounds that are resistant to host enzymes. unl.pt Cyclopropane (B1198618) fatty acids are known constituents of bacterial cell membranes, indicating that microorganisms have the enzymatic machinery to handle cyclopropyl moieties. unl.ptnih.gov

It is plausible that the gut microbiome could metabolize this compound. Potential transformations could include hydrolysis of the lactam ring, demethylation, or modification of the cyclopropyl group. The specific metabolic products would depend on the composition and metabolic activity of the individual's gut microbiota.

Metabolomics Profiling and Network Analysis of this compound and its Biological Derivatives

Metabolomics provides a powerful tool for mapping the metabolic fate of compounds and understanding their impact on biological networks. A metabolomics study of individuals exposed to this compound would be necessary to definitively identify its biological derivatives and elucidate its metabolic pathways.

Such an analysis would likely involve tracking the appearance of novel metabolites in biological fluids and tissues over time. By comparing the metabolomic profiles of treated and untreated subjects, it would be possible to identify metabolites that are unique to the exposure. Network analysis could then be used to integrate these findings with existing knowledge of metabolic pathways to build a comprehensive picture of the compound's biochemical integration.

Table 2: Potential Metabolic Fates of this compound

| Metabolic Process | Potential Transformation | Resulting Product(s) |

| Phase I Metabolism | Hydroxylation of the methyl group | 1-Cyclopropyl-2-(hydroxymethyl)-5-oxoproline |

| Oxidation of the cyclopropyl ring (P450-mediated) | Ring-opened reactive intermediates, potentially leading to glutathione conjugates | |

| Lactam Hydrolysis | Opening of the 5-oxoproline ring | 4-Amino-4-carboxy-4-cyclopropylbutanoic acid derivative |

| Microbial Metabolism | Various transformations by gut bacteria | A diverse array of potential metabolites, including de-alkylated and ring-modified products |

This table presents hypothetical metabolic transformations of this compound based on known metabolic reactions of its constituent chemical groups.

Advanced Analytical and Spectroscopic Characterization in Research Contexts

High-Resolution Mass Spectrometry (HRMS) for Compound Identification and Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of 1-Cyclopropyl-2-methyl-5-oxoproline and the elucidation of its metabolic products. Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, typically to within 5 parts per million (ppm). This precision allows for the determination of the elemental composition of the parent compound and its metabolites, significantly narrowing down the possibilities for their chemical formulas.

In a research setting, the analysis of this compound would involve infusion of a purified sample into an HRMS instrument, such as an Orbitrap or a time-of-flight (TOF) analyzer. The instrument would be calibrated to ensure high mass accuracy. The expected exact mass of the protonated molecule [M+H]⁺ of this compound (C₉H₁₃NO₂) would be calculated and compared against the experimentally observed mass. This comparison serves as a primary confirmation of the compound's identity.

Furthermore, HRMS is critical in metabolite profiling studies. When this compound is incubated with liver microsomes or hepatocytes, HRMS can detect and identify potential metabolites. Common metabolic transformations include hydroxylations, oxidations, and ring-opening reactions. The high-resolution capability allows for the differentiation of metabolites with very similar masses, providing crucial insights into the metabolic pathways of the compound.

Table 1: Theoretical HRMS Data for this compound and Potential Metabolites

| Compound | Chemical Formula | Theoretical m/z [M+H]⁺ |

| This compound | C₉H₁₃NO₂ | 168.1025 |

| Hydroxylated Metabolite | C₉H₁₃NO₃ | 184.0974 |

| Oxidized Metabolite (Ketone) | C₉H₁₁NO₃ | 182.0817 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the definitive structural elucidation of this compound. While HRMS can provide the elemental composition, NMR reveals the precise arrangement of atoms within the molecule and their connectivity. A suite of NMR experiments, including ¹H, ¹³C, and various 2D techniques like COSY, HSQC, and HMBC, would be employed to assemble a complete picture of the molecule's structure.

The ¹H NMR spectrum would provide information on the chemical environment of each proton, their multiplicity (splitting patterns), and their relative numbers (integration). For instance, the protons of the cyclopropyl (B3062369) group would exhibit characteristic upfield shifts and complex splitting patterns due to geminal and vicinal coupling. The methyl group would likely appear as a doublet, coupled to the adjacent proton on the proline ring.

The ¹³C NMR spectrum would identify all the unique carbon atoms in the molecule, including the carbonyl carbon of the lactam ring at a characteristic downfield shift. Two-dimensional NMR experiments are then used to connect the atoms. A COSY (Correlation Spectroscopy) experiment would reveal proton-proton couplings, helping to trace out the spin systems within the molecule. An HSQC (Heteronuclear Single Quantum Coherence) experiment would correlate each proton to its directly attached carbon atom. Finally, an HMBC (Heteronuclear Multiple Bond Correlation) experiment would show correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the entire molecular skeleton, including the connection of the cyclopropyl and methyl groups to the pyroglutamate (B8496135) core.

Conformational analysis of the five-membered proline ring and the relative orientation of the substituents can also be investigated using advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY), which detects protons that are close in space.

Advanced Chromatographic Separation Techniques (e.g., LC-MS/MS, UHPLC-OE-MS/MS) for Purity Assessment and Quantification

Advanced chromatographic techniques coupled with mass spectrometry are essential for assessing the purity of synthesized this compound and for its quantification in complex biological matrices. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for this purpose.

For purity analysis, a sample of the compound is injected into a liquid chromatograph, typically a High-Performance Liquid Chromatography (HPLC) or an Ultra-High-Performance Liquid Chromatography (UHPLC) system. The components of the sample are separated based on their physicochemical properties as they pass through a column packed with a stationary phase. The separated components then enter the mass spectrometer for detection. The resulting chromatogram would show a major peak corresponding to this compound, and any smaller peaks would represent impurities. The area under the major peak relative to the total peak area provides a measure of the compound's purity.

For quantification, a stable isotope-labeled internal standard of this compound would ideally be used. A calibration curve is generated by analyzing samples with known concentrations of the compound. This allows for the accurate determination of the concentration of this compound in experimental samples, such as plasma or cell culture media. UHPLC coupled with an Orbitrap-based mass spectrometer with online electrospray ionization (UHPLC-OE-MS/MS) offers enhanced resolution and sensitivity for these applications.

Biophysical Characterization Methods for Ligand-Target Interaction Studies (e.g., Binding Assays)

To investigate the biological activity of this compound, biophysical methods are used to study its interaction with its intended biological target. These assays are crucial for determining the compound's affinity and binding kinetics, which are key parameters for its potential as a therapeutic agent.

A variety of binding assays can be employed. For instance, if the target is a receptor or an enzyme, a radioligand binding assay could be developed. In this assay, a known radioactive ligand that binds to the target is used. The ability of this compound to displace the radioligand is measured, and from this, its binding affinity (Ki) can be calculated.

Other label-free techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide more detailed information on the binding event. SPR can measure the association and dissociation rate constants of the ligand-target interaction in real-time. ITC directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Table 2: Hypothetical Binding Affinity Data for this compound

| Assay Type | Target | Parameter | Value |

| Radioligand Binding Assay | Receptor X | Ki | 50 nM |

| Surface Plasmon Resonance | Enzyme Y | KD | 75 nM |

| Isothermal Titration Calorimetry | Protein Z | KD | 60 nM |

In Vitro Metabolism Studies Utilizing Cellular and Subcellular Fractions

In vitro metabolism studies are fundamental for predicting the metabolic fate of this compound in the body. These studies typically utilize subcellular fractions, such as liver microsomes and S9 fractions, or cellular systems like primary hepatocytes from different species (e.g., rat, dog, human).

The compound would be incubated with these biological systems in the presence of necessary cofactors like NADPH. At various time points, samples are taken and analyzed by LC-MS/MS to monitor the disappearance of the parent compound and the formation of metabolites. The rate of disappearance of this compound provides an estimate of its intrinsic clearance.

The cyclopropyl group is a point of interest for metabolism, as it can sometimes undergo oxidation. Therefore, a key focus of these studies would be to identify if the cyclopropyl ring is a site of metabolic vulnerability. By comparing the metabolic profiles across different species, potential species differences in metabolism can be identified, which is crucial for extrapolating preclinical data to humans. These studies also help in identifying the major cytochrome P450 (CYP) enzymes responsible for the compound's metabolism through the use of specific CYP inhibitors or recombinant human CYP enzymes.

Computational and Theoretical Investigations of 1 Cyclopropyl 2 Methyl 5 Oxoproline

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and dynamics simulations are powerful computational tools for predicting how a ligand, such as 1-Cyclopropyl-2-methyl-5-oxoproline, might bind to a receptor protein. These methods are crucial in the early stages of drug discovery for identifying potential biological targets and optimizing lead compounds.

Molecular docking predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. For this compound, docking studies would involve positioning the molecule within the binding site of a target protein and scoring the different poses based on factors like shape complementarity and intermolecular interactions. The cyclopropyl (B3062369) and methyl groups can significantly influence these interactions, potentially fitting into specific hydrophobic pockets within the receptor's active site.

Following docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-receptor complex. MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the binding pose and the conformational changes that may occur upon binding. For instance, an MD simulation could reveal whether the cyclopropyl group helps to lock the molecule into a favorable binding conformation, thereby enhancing its affinity for the target. In the context of developing inhibitors for enzymes like indoleamine 2,3-dioxygenase-1 (IDO1), molecular modeling has been instrumental. It has been suggested that a methyl group could be added to a cyclopropyl ring to further probe lipophilic pockets and potentially block metabolism. nih.gov

Table 1: Key Aspects of Molecular Docking and Dynamics Simulations

| Technique | Purpose | Key Information Gained for this compound |

| Molecular Docking | Predicts the preferred binding orientation of a ligand to a receptor. | Identification of potential binding modes within a target's active site; assessment of how the cyclopropyl and methyl groups contribute to binding affinity. |

| Molecular Dynamics | Simulates the time-dependent behavior of a molecular system. | Assessment of the stability of the ligand-receptor complex; understanding of conformational changes upon binding and the role of specific functional groups in maintaining the bound state. |

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure, reactivity, and spectroscopic properties of molecules like this compound. These methods are invaluable for elucidating fundamental chemical properties that govern a molecule's behavior.

Methods such as Density Functional Theory (DFT) can be used to calculate a variety of molecular properties. For this compound, these calculations can reveal the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to predict reactivity, and calculate the molecular electrostatic potential to understand intermolecular interactions. Quantum mechanical calculations have been successfully employed to predict the stereoselectivities of reactions involving proline, demonstrating the power of these methods in understanding complex chemical transformations. nih.gov

Furthermore, quantum chemical calculations can predict spectroscopic properties such as NMR chemical shifts and vibrational frequencies. These theoretical predictions can be compared with experimental data to confirm the molecule's structure and provide a deeper understanding of its spectroscopic signatures.

Table 2: Applications of Quantum Chemical Calculations

| Calculation Type | Information Provided | Relevance to this compound |

| Electronic Structure | Electron density distribution, HOMO/LUMO energies. | Understanding of chemical reactivity and potential sites for metabolic attack. |

| Reactivity Descriptors | Fukui functions, electrostatic potential. | Prediction of how the molecule will interact with biological nucleophiles and electrophiles. |

| Spectroscopic Predictions | NMR chemical shifts, vibrational frequencies. | Aid in structure elucidation and interpretation of experimental spectra. |

Structure-Based and Ligand-Based Drug Design Methodologies in Analogue Development

The development of analogues of this compound for therapeutic purposes relies heavily on both structure-based and ligand-based drug design methodologies. nih.gov These approaches leverage computational techniques to design new molecules with improved potency, selectivity, and pharmacokinetic properties.

Structure-based drug design (SBDD) is employed when the three-dimensional structure of the biological target is known. nih.gov Using the receptor structure, medicinal chemists can design ligands that fit precisely into the binding site. For example, if this compound is found to bind to a particular enzyme, SBDD could be used to design analogues with modified substituents that form additional favorable interactions with the protein, thereby increasing binding affinity.

In the absence of a known receptor structure, ligand-based drug design (LBDD) can be utilized. This approach relies on the knowledge of other molecules that bind to the target of interest. By analyzing the common structural features and properties of these known ligands, a pharmacophore model can be developed. This model represents the essential steric and electronic features required for binding, and it can be used to design new molecules, such as analogues of this compound, that fit the pharmacophore.

The strategic incorporation of cyclopropane (B1198618) rings into a series of IDO1 inhibitors was guided by metabolite identification and structural data to enhance metabolic stability and potency. nih.gov This highlights a practical application of these design principles.

Predictive Modeling of Metabolic Pathways and Bioactivation Mechanisms

Predicting the metabolic fate of a drug candidate is a critical aspect of the development process. Computational models can be used to predict the metabolic pathways and potential bioactivation mechanisms of compounds like this compound.

The presence of a cyclopropyl group can significantly influence a molecule's metabolism. While cyclopropane rings can be used to block oxidative metabolism and increase a compound's half-life, they can also be susceptible to oxidation, which can be a major metabolic route in certain species. nih.govhyphadiscovery.com For instance, the oxidation of a cyclopropyl group was identified as a significant metabolic pathway in rat hepatocyte incubations for a series of IDO1 inhibitors. nih.gov

Predictive models for metabolism often use databases of known metabolic transformations and machine learning algorithms to predict the likely sites of metabolism on a new molecule. nih.gov These models can help to identify potential metabolic liabilities early in the drug discovery process, allowing for the design of analogues with improved metabolic stability. For this compound, these models would assess the likelihood of oxidation on the cyclopropyl ring, the proline scaffold, and the methyl group, guiding the development of more stable and effective drug candidates. The strategic placement of a methyl group on the cyclopropyl ring was in fact proposed to block metabolism and enhance potency. nih.gov

Research Applications and Broader Scientific Implications of 1 Cyclopropyl 2 Methyl 5 Oxoproline Scaffolds

Utility as Versatile Synthetic Intermediates in Complex Organic Synthesis

One notable example of a structurally related scaffold can be found in the development of corticotropin-releasing factor-1 (CRF-1) receptor antagonists. In the pursuit of potent and orally bioavailable CRF-1 antagonists, researchers have synthesized complex molecules that incorporate a cyclopropyl-containing fragment attached to a core heterocycle. For instance, the discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile highlights the utility of such scaffolds. nih.gov The synthesis of this and related analogues underscores the importance of the cyclopropyl (B3062369) group in achieving high receptor affinity and favorable pharmacokinetic profiles. nih.gov The constrained nature of the cyclopropyl group can help to lock the molecule into a bioactive conformation, thereby enhancing its interaction with the target protein.

The synthesis of these complex molecules often involves multi-step sequences where the 1-cyclopropyl-2-methyl-5-oxoproline or a similar derivative acts as a key intermediate. The presence of multiple functional groups and stereocenters within this scaffold allows for a variety of chemical transformations, enabling the construction of diverse and intricate molecular structures.

Development of Chemical Probes for Elucidating Specific Biological Pathways

While direct evidence for the use of this compound as a chemical probe is not extensively documented, its structural features suggest a strong potential for such applications. Chemical probes are small molecules designed to interact with a specific biological target, such as an enzyme or receptor, to elucidate its function in a biological system.

The design of effective chemical probes often relies on the incorporation of unique structural motifs that can confer high potency and selectivity. The rigid conformation of the this compound scaffold can be exploited to create probes with a well-defined three-dimensional shape, leading to highly specific interactions with the target protein. Furthermore, the cyclopropyl group can be strategically positioned to probe specific binding pockets or to introduce metabolic stability, a crucial property for in vivo studies.

The development of CRF-1 receptor antagonists, as mentioned previously, provides a conceptual framework for how this scaffold could be adapted for use as a chemical probe. By modifying the scaffold with appropriate reporter groups, such as fluorescent dyes or affinity tags, researchers could create powerful tools for studying the role of CRF-1 and other receptors in various physiological and pathological processes.

Exploration of Conformationally Restricted Amino Acid Analogues in Peptide and Foldamer Chemistry

The field of peptide and foldamer chemistry seeks to create novel molecular architectures with well-defined three-dimensional structures. Foldamers are non-natural oligomers that mimic the folding patterns of natural peptides and proteins, and they have shown great promise in a variety of applications, including drug discovery and materials science. nih.gov The incorporation of conformationally restricted amino acid analogues is a key strategy in the design of stable foldamers. nih.gov

The this compound scaffold can be considered a constrained analogue of the amino acid proline. The presence of the cyclopropyl group further restricts the conformational freedom of the pyrrolidinone ring, making it an attractive building block for the construction of highly ordered peptide and foldamer structures. The introduction of such constrained residues can help to enforce specific secondary structures, such as helices or turns, which are often crucial for biological activity. nih.govnih.gov

The use of cyclic β-amino acids, including those with cyclopropane (B1198618) rings, has been shown to promote self-organization in peptides, leading to the formation of stable helical structures. nih.gov By incorporating this compound or its derivatives into a peptide sequence, it is possible to create novel foldamers with unique structural and functional properties. These molecules could be designed to mimic the bioactive conformations of natural peptides or to create entirely new protein-protein interaction inhibitors. nih.gov

| Foldamer Design Strategy | Rationale | Potential Application |

| Incorporation of this compound | Introduces conformational rigidity and a defined 3D structure. | Development of stable, helical foldamers. |

| Mimicking natural peptide conformations | The constrained scaffold can lock the molecule into a bioactive shape. | Creation of potent and selective therapeutic agents. |

| Inhibition of protein-protein interactions | The unique shape of the foldamer can disrupt key biological interactions. | Development of novel drugs for a variety of diseases. |

Contribution to the Fundamental Understanding of Cyclopropane Reactivity in Biological and Chemical Systems

The cyclopropyl group is a fascinating chemical entity, characterized by its high degree of ring strain and unique bonding characteristics. The study of molecules containing this moiety, such as this compound, contributes to our fundamental understanding of cyclopropane reactivity in both biological and chemical contexts.

The bonding in a cyclopropane ring is often described by the Walsh or Coulson-Moffitt models, which depict the C-C bonds as being bent and having significant p-character. wikipedia.org This "banana bond" character makes the cyclopropyl group electronically similar to a carbon-carbon double bond in some respects, and it can participate in a variety of chemical reactions. wikipedia.org

In biological systems, the cyclopropyl group can be a site of metabolic transformation. While often introduced to block metabolism at adjacent positions, the cyclopropyl ring itself can be subject to oxidation by cytochrome P450 enzymes. hyphadiscovery.com The study of the metabolism of cyclopropyl-containing compounds provides valuable insights into the mechanisms of these enzymes and can inform the design of more metabolically stable drugs.

Furthermore, the strained nature of the cyclopropyl ring can be harnessed in synthetic chemistry to drive ring-opening reactions, providing access to a variety of functionalized acyclic structures. The reactivity of the cyclopropyl group in this compound can be influenced by the other functional groups present in the molecule, leading to complex and interesting chemical behavior.

Strategies for Modulating Molecular Properties (e.g., Potency, Metabolic Stability, Brain Permeability) through Cyclopropyl Substitution

The cyclopropyl group is a powerful tool in the medicinal chemist's arsenal (B13267) for fine-tuning the properties of a drug candidate. The strategic incorporation of a cyclopropyl moiety, as seen in the this compound scaffold, can have a profound impact on a molecule's potency, metabolic stability, and ability to cross the blood-brain barrier.

One of the most common applications of the cyclopropyl group is to enhance metabolic stability. The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes. hyphadiscovery.com By placing a cyclopropyl group at a known site of metabolism, chemists can effectively block this pathway and increase the half-life of the drug. hyphadiscovery.com

The rigid nature of the cyclopropyl group can also be used to improve potency by locking the molecule into its bioactive conformation. This pre-organization can reduce the entropic penalty of binding to the target protein, leading to a more favorable binding affinity.

| Property | Effect of Cyclopropyl Substitution | Mechanism |

| Potency | Can be increased | Conformational constraint leads to a more favorable binding entropy. |

| Metabolic Stability | Often enhanced | High C-H bond dissociation energy reduces susceptibility to oxidative metabolism. hyphadiscovery.com |

| Brain Permeability | Can be modulated | The lipophilic nature of the cyclopropyl group can influence passage across the blood-brain barrier. |

Q & A

Q. How to identify research gaps for this compound in neurodegenerative disease studies?

- Methodological Answer : Conduct systematic reviews using PRISMA guidelines to map existing studies. Identify understudied mechanisms (e.g., cross-talk between proline metabolism and neuroinflammation). Prioritize gaps via Delphi surveys with domain experts .

Data Presentation and Reproducibility

Q. What are the best practices for presenting complex analytical data (e.g., NMR, crystallography) in publications?

- Methodological Answer : For NMR, include full spectra in supplementary materials with peak assignments. For crystallography, deposit CIF files in public databases (e.g., Cambridge Structural Database) and report refinement statistics (R-factors). Use color-coded figures to highlight key interactions (e.g., hydrogen bonds in PyMOL) .

Q. How to ensure computational models are reproducible across different software platforms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.